molecular formula C15H19N3O6 B5433799 (3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid

(3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid

Cat. No.: B5433799
M. Wt: 337.33 g/mol
InChI Key: ONVBWIVEAQZLSX-ZUZCIYMTSA-N
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Description

The compound (3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic molecule with potential applications in various scientific fields

Properties

IUPAC Name

(3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O6/c1-2-17-7-15(14(22)23)8-18(6-10(15)13(17)21)12(20)4-3-9-5-11(19)16-24-9/h5,10H,2-4,6-8H2,1H3,(H,16,19)(H,22,23)/t10-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVBWIVEAQZLSX-ZUZCIYMTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CN(CC2C1=O)C(=O)CCC3=CC(=O)NO3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@]2(CN(C[C@H]2C1=O)C(=O)CCC3=CC(=O)NO3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid typically involves multiple steps, including the formation of the pyrrole and pyrrolidine rings, the introduction of the oxazole moiety, and the incorporation of the carboxylic acid and other functional groups. Common synthetic routes may include:

    Cyclization reactions: to form the fused pyrrole-pyrrolidine structure.

    Condensation reactions: to introduce the oxazole ring.

    Functional group transformations: to install the carboxylic acid and other substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Continuous flow reactors: for efficient and scalable synthesis.

    Catalytic processes: to enhance reaction rates and selectivity.

    Purification techniques: such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May yield alcohols or alkanes.

    Substitution: May yield halogenated or alkylated derivatives.

Scientific Research Applications

(3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly for targeting specific molecular pathways.

    Industry: As a precursor for the production of materials with specific properties.

Mechanism of Action

The mechanism by which (3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid exerts its effects depends on its interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Modulating signaling pathways: Influencing cellular processes such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

(3aS,6aS)-5-ethyl-6-oxo-2-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid: can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:

These comparisons highlight the unique features of This compound

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